1-tert-butyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-tert-butyl-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family, characterized by its unique three-dimensional structureThe molecular formula of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is C9H15I, and it has a molecular weight of 250.12 g/mol .
Preparation Methods
The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of [1.1.1]propellane with iodine to form 1,3-diiodobicyclo[1.1.1]pentane, which can then be further functionalized to introduce the tert-butyl group . Another approach involves the use of radical or nucleophilic addition reactions across the [1.1.1]propellane framework
Chemical Reactions Analysis
1-tert-butyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions can yield hydrocarbons.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, radical reactions are also feasible, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for phenyl rings, tert-butyl groups, and alkynes, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linkers.
Chemical Biology: It is employed in the synthesis of biologically relevant molecules, such as peptides and nucleosides, under mild reaction conditions.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By mimicking the spatial arrangement of other functional groups, it can interact with molecular targets in a similar manner, thereby modulating biological pathways. The compound’s three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to planar molecules .
Comparison with Similar Compounds
1-tert-butyl-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-diiodobicyclo[1.1.1]pentane: Used as an intermediate in the synthesis of various substituted derivatives.
1-tert-butyl-3-chlorobicyclo[1.1.1]pentane: Similar in structure but with different reactivity due to the presence of chlorine instead of iodine.
1-tert-butyl-3-bromobicyclo[1.1.1]pentane: Another halogenated derivative with distinct chemical properties.
The uniqueness of this compound lies in its iodine atom, which imparts specific reactivity and potential for further functionalization.
Properties
CAS No. |
197914-22-0 |
---|---|
Molecular Formula |
C9H15I |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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